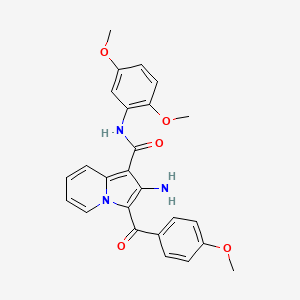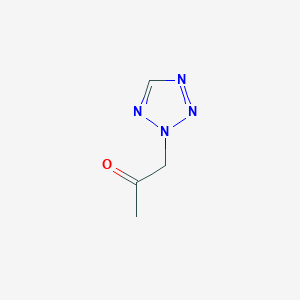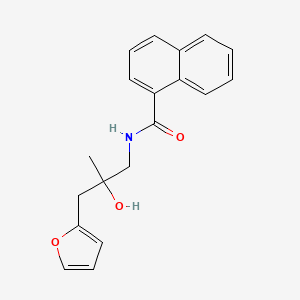![molecular formula C14H19ClN2O3 B2413237 N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride CAS No. 1353952-08-5](/img/structure/B2413237.png)
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzo[b][1,4]dioxine ring, which consists of two benzene rings joined by two oxygen bridges .
Molecular Structure Analysis
The structure of this compound would be influenced by the pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The benzo[b][1,4]dioxine ring would also influence the structure of the compound .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available in the sources I found, pyrrolidine compounds can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the pyrrolidine and benzo[b][1,4]dioxine rings. Pyrrolidine compounds have certain physicochemical parameters that can be modified to obtain the best ADME/Tox results for drug candidates .科学的研究の応用
Significance in Biological and Environmental Systems
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride, as a compound containing heteroatoms, holds significance in the realm of organic chemistry and exhibits a wide spectrum of biological and environmental implications. The compound's chemical stability, along with its interaction with biological systems, makes it a subject of interest in various scientific studies.
Environmental Pathways and Toxicology :
- Dioxins, structurally related to N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride, demonstrate significant environmental persistence and biological activity. Studies highlight their toxicological significance, particularly focusing on their formation, chlorination, dechlorination, and destruction mechanisms. The environmental pathways, leading to human exposure through the food chain, mainly involve atmospheric transport and deposition on plants, soils, and water (Fries, 1995).
Biochemical Interactions and Potential Applications :
- The compound's derivatives are known to have diverse biological and medicinal applications. For instance, pyrimidine derivatives are recognized for their use as sensing materials and have numerous biological applications due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021).
Pharmacological Relevance and Drug Synthesis :
- N-heterocycles, which are part of the compound's structure, are crucial in forming the largest class of organic compounds with potential CNS (Central Nervous System) activity. The presence of heteroatoms like nitrogen (N) enhances the compound's relevance in drug synthesis and pharmaceutical applications. Functional chemical groups within this class can lead to compounds with CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Chemical Analysis and Detection in Biological Systems :
- The compound's derivatives are also involved in the formation of certain heterocyclic aromatic amines, such as PhIP, which are carcinogenic in nature. The analytical techniques for detecting these compounds and their metabolites in biological matrices, foodstuff, and beverages are vital for understanding their biological effects and exposure levels (Teunissen et al., 2010).
作用機序
特性
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c17-14(16-9-10-3-2-6-15-10)11-4-1-5-12-13(11)19-8-7-18-12;/h1,4-5,10,15H,2-3,6-9H2,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQGSDBSSKJHPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC(=O)C2=C3C(=CC=C2)OCCO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![[(1S)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2413157.png)
![(E)-4-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2413160.png)
![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413161.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2413164.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2413166.png)

![4-[methyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413169.png)
![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)

